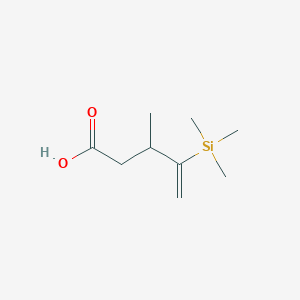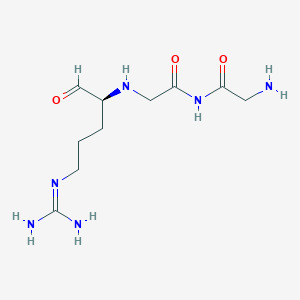
N-(2-Acetylphenyl)-1-benzyl-L-prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Acetylphenyl)-1-benzyl-L-prolinamide is an organic compound with a complex molecular structure It is characterized by the presence of an acetyl group attached to a phenyl ring, a benzyl group, and an L-prolinamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetylphenyl)-1-benzyl-L-prolinamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2-aminophenyl with acetyl chloride to form 2-acetylaminophenyl. This intermediate is then coupled with benzyl-L-proline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
N-(2-Acetylphenyl)-1-benzyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
N-(2-Acetylphenyl)-1-benzyl-L-prolinamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of N-(2-Acetylphenyl)-1-benzyl-L-prolinamide involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl and prolinamide moieties may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-(2-Acetylphenyl)benzamide: Similar structure but lacks the prolinamide moiety.
N-Benzyl-L-proline: Contains the proline and benzyl groups but lacks the acetylphenyl group.
Uniqueness
N-(2-Acetylphenyl)-1-benzyl-L-prolinamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetyl and prolinamide moieties allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
82704-15-2 |
|---|---|
分子式 |
C20H22N2O2 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
(2S)-N-(2-acetylphenyl)-1-benzylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H22N2O2/c1-15(23)17-10-5-6-11-18(17)21-20(24)19-12-7-13-22(19)14-16-8-3-2-4-9-16/h2-6,8-11,19H,7,12-14H2,1H3,(H,21,24)/t19-/m0/s1 |
InChI 键 |
WQMUQIKTXAMNIA-IBGZPJMESA-N |
手性 SMILES |
CC(=O)C1=CC=CC=C1NC(=O)[C@@H]2CCCN2CC3=CC=CC=C3 |
规范 SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2CCCN2CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14409215.png)

![2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine](/img/structure/B14409233.png)



![5-Chloro-2-[(4-methylphenoxy)methoxy]pyrimidine](/img/structure/B14409253.png)




![N,N-Diethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14409293.png)

